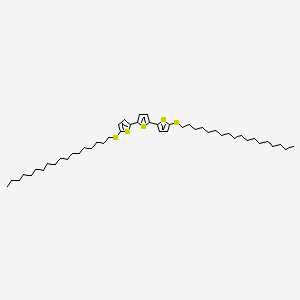![molecular formula C62H58O7 B14249537 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol CAS No. 364358-07-6](/img/structure/B14249537.png)
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenoxy group with five ethynyl-linked 4-methoxyphenyl groups and an undecanol chain, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves multiple steps, starting with the preparation of the core phenoxy structure. The synthetic route typically includes:
Formation of the Phenoxy Core: The phenoxy core is synthesized through a series of reactions involving phenol derivatives and ethynyl groups.
Attachment of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are attached to the phenoxy core via ethynyl linkages using palladium-catalyzed coupling reactions.
Addition of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the phenoxy core, typically through esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes.
Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol involves interactions with molecular targets such as enzymes and receptors. The ethynyl and methoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through modulation of enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl 4-(undecyloxy)benzoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl undec-10-enoate
- 11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecyl octanoate
Uniqueness
11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
364358-07-6 |
|---|---|
Molecular Formula |
C62H58O7 |
Molecular Weight |
915.1 g/mol |
IUPAC Name |
11-[2,3,4,5,6-pentakis[2-(4-methoxyphenyl)ethynyl]phenoxy]undecan-1-ol |
InChI |
InChI=1S/C62H58O7/c1-64-52-30-15-47(16-31-52)25-40-57-58(41-26-48-17-32-53(65-2)33-18-48)60(43-28-50-21-36-55(67-4)37-22-50)62(69-46-14-12-10-8-6-7-9-11-13-45-63)61(44-29-51-23-38-56(68-5)39-24-51)59(57)42-27-49-19-34-54(66-3)35-20-49/h15-24,30-39,63H,6-14,45-46H2,1-5H3 |
InChI Key |
WOISGADVUVZPEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)OC)C#CC4=CC=C(C=C4)OC)OCCCCCCCCCCCO)C#CC5=CC=C(C=C5)OC)C#CC6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
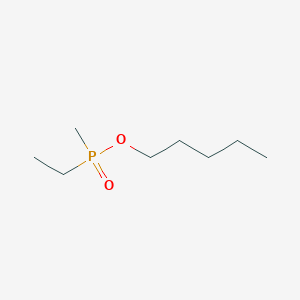
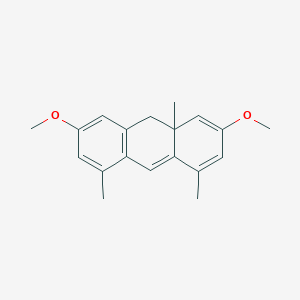
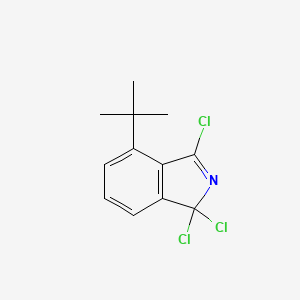
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)

![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
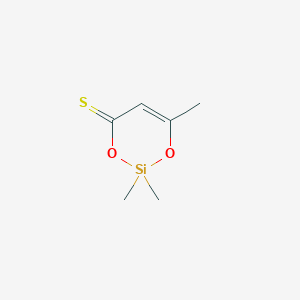
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)

![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
